molecular formula C14H10ClN B074264 2-(4-Chlorophenyl)-1H-indole CAS No. 1211-35-4

2-(4-Chlorophenyl)-1H-indole

Cat. No.: B074264
CAS No.: 1211-35-4
M. Wt: 227.69 g/mol
InChI Key: KDNXKQSAAZNUCK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring at the 4-position, which is further connected to the indole moiety. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for preparing indoles. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this compound, the starting materials are 4-chlorophenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form 2-(4-chlorophenyl)-1H-indoline.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 2-(4-Chlorophenyl)-1H-indoline.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Phenyl-1H-indole: Lacks the chlorine atom, which can affect its biological activity and chemical reactivity.

    2-(4-Bromophenyl)-1H-indole: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological properties.

    2-(4-Methylphenyl)-1H-indole: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.

Uniqueness: 2-(4-Chlorophenyl)-1H-indole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNXKQSAAZNUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277635
Record name 2-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211-35-4
Record name 1211-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3276
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(4-Chlorophenyl)-1H-indole in the context of the provided research?

A1: The research abstract [] focuses on a range of indole derivatives, including this compound, as potential therapeutic agents for metabolic disorders. The study highlights the compound's ability to inhibit diacylglycerol acyltransferase (DGAT) activity. DGAT is an enzyme involved in lipid metabolism, and its inhibition could be beneficial in managing conditions like obesity and diabetes.

Q2: Does the research provide detailed information about the specific mechanism of action of this compound on DGAT?

A2: Unfortunately, the abstract [] doesn't delve into the specific mechanism of action of this compound on DGAT. Further research and publications beyond this abstract are needed to understand precisely how this compound interacts with DGAT at a molecular level.

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